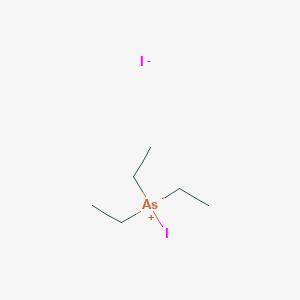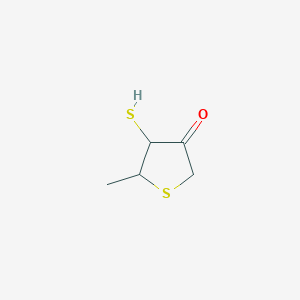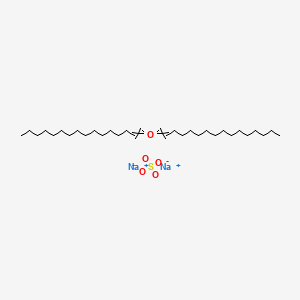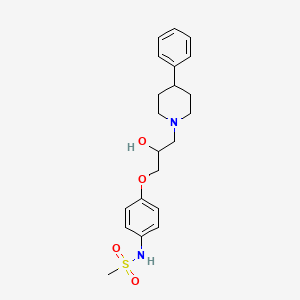
N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)methanesulfonamide is an organic compound that belongs to the class of diphenylethers. This compound features a benzene ring bound to a piperidine ring, making it a significant structure in various chemical and pharmaceutical applications .
Métodos De Preparación
The synthesis of N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)methanesulfonamide involves several steps. One common method includes the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through the dearomatization/hydrogenation process . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Análisis De Reacciones Químicas
N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)methanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts and borane complexes . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the piperidine or benzene rings.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. It is used in the synthesis of various pharmaceuticals, including selective dopamine D2 receptor antagonists and malonyl-coA decarboxylase inhibitors with antiobesity and antidiabetic activities . Additionally, it is employed in the development of selective σ-ligands and glycogen synthase kinase-3β inhibitors . Its unique structure makes it valuable in both medicinal chemistry and industrial applications.
Mecanismo De Acción
The mechanism of action of N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it acts as a selective dopamine D2 receptor antagonist, which means it binds to and inhibits the activity of these receptors . This interaction can lead to various physiological effects, including modulation of neurotransmitter release and regulation of metabolic pathways.
Comparación Con Compuestos Similares
N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)methanesulfonamide can be compared to other similar compounds, such as Melperone, Diphenidol, Dyclonine, Eperisone, and Cycrimine . These compounds share structural similarities, particularly the presence of the piperidine ring, but differ in their specific functional groups and pharmacological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
64511-70-2 |
|---|---|
Fórmula molecular |
C21H28N2O4S |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
N-[4-[2-hydroxy-3-(4-phenylpiperidin-1-yl)propoxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C21H28N2O4S/c1-28(25,26)22-19-7-9-21(10-8-19)27-16-20(24)15-23-13-11-18(12-14-23)17-5-3-2-4-6-17/h2-10,18,20,22,24H,11-16H2,1H3 |
Clave InChI |
IYPHYBPRBGPAPN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC=C(C=C1)OCC(CN2CCC(CC2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


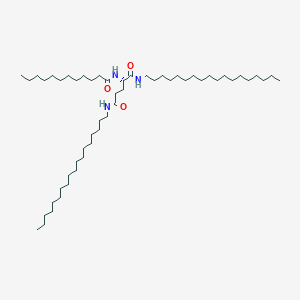
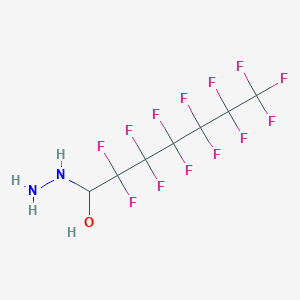
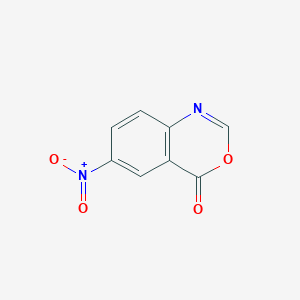
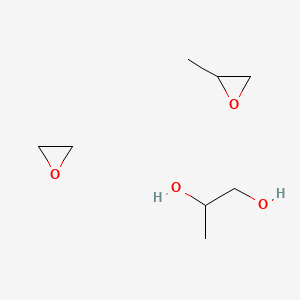
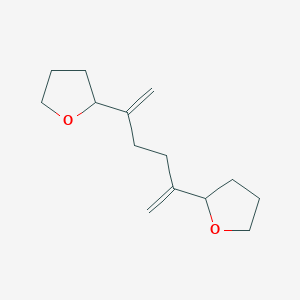
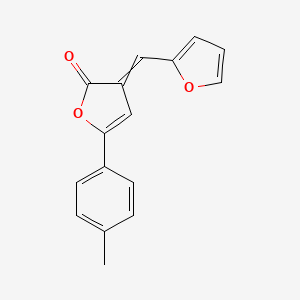
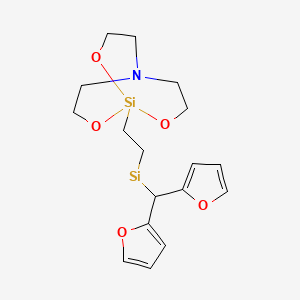
![4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14488398.png)
![[4-(2-Phenylethyl)octyl]benzene](/img/structure/B14488402.png)

![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)
